

# 25-Desacetyl Rifampicin-d3 CAS number and molecular weight

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## Compound of Interest

Compound Name: *25-Desacetyl Rifampicin-d3*

Cat. No.: *B15623599*

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## In-Depth Technical Guide: 25-Desacetyl Rifampicin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **25-Desacetyl Rifampicin-d3**, a key labeled metabolite of the front-line antibiotic, Rifampicin. This document details its physicochemical properties, its critical role in pharmacokinetic and metabolic studies, the metabolic pathway of its formation, and a representative analytical methodology for its quantification.

## Core Compound Data

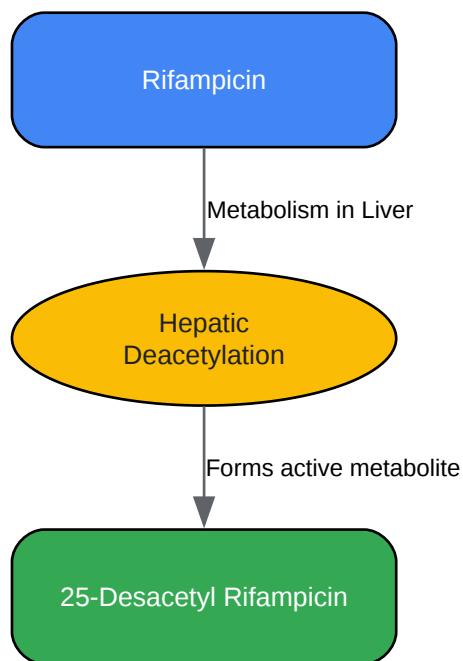
**25-Desacetyl Rifampicin-d3** is the deuterated form of 25-Desacetyl Rifampicin, the primary and microbiologically active metabolite of Rifampicin. The incorporation of deuterium atoms makes it an ideal internal standard for mass spectrometry-based bioanalytical assays, ensuring accurate quantification of the unlabeled analyte in complex biological matrices.

Table 1: Physicochemical Properties of **25-Desacetyl Rifampicin-d3**

Property	Value	Citations
Chemical Name	25-O-Deacetyl-3-[(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	Not Available (NA) for the deuterated form. The CAS number for the unlabeled compound is 16783-99-6.	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C41H53D3N4O11	<a href="#">[2]</a>
Molecular Weight	783.92 g/mol	<a href="#">[2]</a>
Appearance	Reddish Orange to Brown Orange Solid	<a href="#">[1]</a>
Primary Application	Labeled metabolite of Rifampicin for use as an internal standard in pharmacokinetic and bioanalytical studies.	<a href="#">[1]</a> <a href="#">[2]</a>

## Metabolic Pathway of Rifampicin

Rifampicin undergoes metabolism in the liver, primarily through deacetylation, to form 25-Desacetyl Rifampicin.[\[4\]](#) This metabolite is also microbiologically active.[\[5\]](#) The metabolic conversion is a critical aspect of Rifampicin's overall pharmacokinetic profile and therapeutic efficacy.



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Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.

## Role in Pharmacokinetic Studies

The accurate measurement of drug and metabolite concentrations in biological fluids is fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Due to its structural similarity and identical chromatographic behavior to the endogenous metabolite, **25-Desacetyl Rifampicin-d3** serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its distinct mass-to-charge ratio ( $m/z$ ), due to the deuterium atoms, allows for its differentiation from the unlabeled analyte, thereby correcting for variability in sample preparation and instrument response.

## Experimental Protocols: Quantification by LC-MS/MS

Numerous methods have been developed for the simultaneous quantification of Rifampicin and 25-Desacetyl Rifampicin in biological matrices such as plasma.<sup>[6][7]</sup> Below is a representative experimental protocol based on common practices in the field.

Objective: To accurately quantify the concentration of 25-Desacetyl Rifampicin in human plasma using a validated LC-MS/MS method with **25-Desacetyl Rifampicin-d3** as an internal standard.

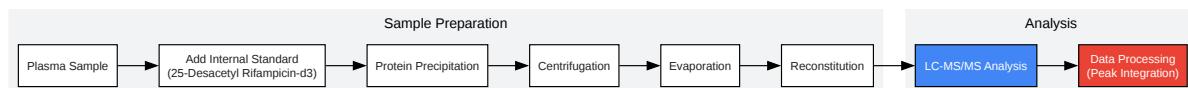
Table 2: Representative LC-MS/MS Parameters

Parameter	Specification
Instrumentation	High-Performance Liquid Chromatography (HPLC) system coupled with a Triple Quadrupole Mass Spectrometer
Chromatographic Column	C18 reverse-phase column (e.g., Gemini NX C18)
Mobile Phase	A gradient or isocratic mixture of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol)
Ionization Mode	Positive Electrospray Ionization (ESI+)
Detection	Multiple Reaction Monitoring (MRM)
MRM Transition (Example)	For 25-Desacetyl Rifampicin: m/z 749.3 → 399.1

#### Experimental Workflow:

- Sample Preparation:
  - Thaw plasma samples at room temperature.
  - To a 100 µL aliquot of plasma, add a known concentration of the internal standard, **25-Desacetyl Rifampicin-d3**.
  - Perform protein precipitation by adding a solvent such as acetonitrile or methanol.
  - Vortex and centrifuge the samples to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
- LC-MS/MS Analysis:
  - Inject the reconstituted sample into the LC-MS/MS system.
  - Separate the analyte and internal standard from other plasma components on the C18 column.
  - Detect the parent and product ions for both 25-Desacetyl Rifampicin and **25-Desacetyl Rifampicin-d3** using MRM.
- Data Analysis:
  - Integrate the peak areas for the analyte and the internal standard.
  - Calculate the peak area ratio of the analyte to the internal standard.
  - Determine the concentration of the analyte in the unknown samples by interpolating from a calibration curve constructed using known concentrations of the analyte and a constant concentration of the internal standard.



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Caption: General workflow for sample analysis using LC-MS/MS.

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